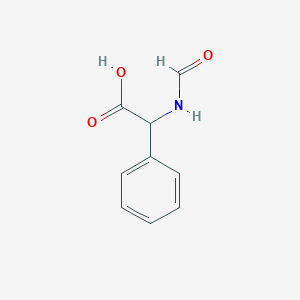
(R)-2-Formamido-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Formamido-2-phenylacetic acid is an organic compound with the molecular formula C9H9NO3. It is a derivative of phenylacetic acid, where the hydrogen atom on the alpha carbon is replaced by a formamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Formamido-2-phenylacetic acid typically involves the reaction of phenylacetic acid with formamide under specific conditions. One common method involves heating phenylacetic acid with formamide in the presence of a catalyst to facilitate the formation of the formamido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (R)-2-Formamido-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(R)-2-Formamido-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-2-Formamido-2-phenylacetic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring can also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Phenylacetic acid: The parent compound, lacking the formamido group.
2-Amino-2-phenylacetic acid: Similar structure but with an amino group instead of a formamido group.
2-Hydroxy-2-phenylacetic acid: Contains a hydroxyl group instead of a formamido group.
Uniqueness: (R)-2-Formamido-2-phenylacetic acid is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with the other similar compounds, making it valuable for certain applications .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-formamido-2-phenylacetic acid |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13) |
InChI Key |
AZTYHYHSDPMHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














